molecular formula C8H8Br2O B13158200 (1S)-2-bromo-1-(3-bromophenyl)ethanol

(1S)-2-bromo-1-(3-bromophenyl)ethanol

Katalognummer: B13158200
Molekulargewicht: 279.96 g/mol
InChI-Schlüssel: GWBCVCDOHLICHZ-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-2-bromo-1-(3-bromophenyl)ethan-1-ol is an organic compound that belongs to the class of brominated phenyl ethanols This compound is characterized by the presence of two bromine atoms, one attached to the phenyl ring and the other to the ethan-1-ol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-bromo-1-(3-bromophenyl)ethan-1-ol typically involves the bromination of a suitable precursor. One common method is the bromination of (1S)-1-(3-bromophenyl)ethanol using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of (1S)-2-bromo-1-(3-bromophenyl)ethan-1-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-2-bromo-1-(3-bromophenyl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atoms can be reduced to form the corresponding phenyl ethanol.

    Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 2-bromo-1-(3-bromophenyl)ethanone.

    Reduction: Formation of 1-(3-bromophenyl)ethanol.

    Substitution: Formation of various substituted phenyl ethanols depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

(1S)-2-bromo-1-(3-bromophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1S)-2-bromo-1-(3-bromophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine atoms can influence the compound’s reactivity and binding affinity to molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1S)-2-chloro-1-(3-bromophenyl)ethan-1-ol
  • (1S)-2-fluoro-1-(3-bromophenyl)ethan-1-ol
  • (1S)-2-iodo-1-(3-bromophenyl)ethan-1-ol

Uniqueness

(1S)-2-bromo-1-(3-bromophenyl)ethan-1-ol is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and physical properties. This makes it distinct from other halogenated phenyl ethanols and can lead to different applications and interactions in various fields of research.

Eigenschaften

Molekularformel

C8H8Br2O

Molekulargewicht

279.96 g/mol

IUPAC-Name

(1S)-2-bromo-1-(3-bromophenyl)ethanol

InChI

InChI=1S/C8H8Br2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m1/s1

InChI-Schlüssel

GWBCVCDOHLICHZ-MRVPVSSYSA-N

Isomerische SMILES

C1=CC(=CC(=C1)Br)[C@@H](CBr)O

Kanonische SMILES

C1=CC(=CC(=C1)Br)C(CBr)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.